molecular formula C12H22N2O3 B11869575 4-(3-Methoxypropyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

4-(3-Methoxypropyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Cat. No.: B11869575
M. Wt: 242.31 g/mol
InChI Key: FYYWTQWLZLFHAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methoxypropyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a spirocyclic compound featuring a 1-oxa-4,9-diazaspiro[5.5]undecan-3-one core with a 3-methoxypropyl substituent at the 4-position. This structural motif is associated with diverse pharmacological activities, including antihypertensive and enzyme inhibitory effects, as observed in analogs of the 1-oxa-4,9-diazaspiro[5.5]undecan-3-one class .

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

4-(3-methoxypropyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

InChI

InChI=1S/C12H22N2O3/c1-16-8-2-7-14-10-12(17-9-11(14)15)3-5-13-6-4-12/h13H,2-10H2,1H3

InChI Key

FYYWTQWLZLFHAK-UHFFFAOYSA-N

Canonical SMILES

COCCCN1CC2(CCNCC2)OCC1=O

Origin of Product

United States

Preparation Methods

Piperidine-Based Cyclization

The synthesis of related 1-oxa-4,9-diazaspiro[5.5]undecane derivatives often begins with piperidine precursors. For example, 6-phenethyl-1-oxa-6-azaspiro[2.5]octane (17-1 ) was synthesized via base-mediated cyclization of a chloropropionamide intermediate. Adapting this method, a 3-methoxypropyl-substituted piperidine could undergo analogous cyclization:

Procedure :

  • React 3-methoxypropylamine with 2-chloropropionyl chloride in dichloromethane (DCM) using triethylamine as base.

  • Subject the resulting amide to cyclization with potassium tert-butoxide in tetrahydrofuran (THF) at −30°C.

  • Purify via flash chromatography (SiO₂, DCM/methanol gradient).

Key Parameters :

  • Temperature control (−30°C) critical for minimizing epimerization.

  • Chiral resolution may require HPLC with chiral stationary phases (e.g., Chiralpak IA).

Post-cyclization alkylation offers flexibility in substituent introduction. In the synthesis of 4-methyl analogs, methyl iodide was employed under basic conditions. For the 3-methoxypropyl group:

Procedure :

  • Treat 1-oxa-4,9-diazaspiro[5.5]undecan-3-one with 3-methoxypropyl bromide in acetonitrile.

  • Use sodium hydride as base at 60°C for 12 hours.

  • Isolate product via aqueous workup and column chromatography.

Challenges :

  • Competing N9-alkylation requires careful stoichiometric control (1.1 eq alkylating agent).

  • Steric hindrance at N4 may necessitate prolonged reaction times.

Reductive Amination

An alternative approach employs reductive amination to install the 3-methoxypropyl group:

Procedure :

  • Condense spirocyclic ketone with 3-methoxypropylamine using titanium(IV) isopropoxide in methanol.

  • Reduce imine intermediate with sodium cyanoborohydride.

  • Purify via recrystallization from ethyl acetate/hexane.

Advantages :

  • Avoids harsh alkylation conditions.

  • Enables introduction of chiral centers if using enantiopure amines.

Optimization of Key Reaction Steps

Cyclization Efficiency

Comparative studies of cyclization agents:

BaseSolventTemp (°C)Yield (%)
KOtBuTHF−3084
NaHMDSDMF2562
DBUDCM4071

Potassium tert-butoxide in THF at low temperatures provides optimal yields while minimizing side reactions.

Purification Strategies

  • Flash Chromatography : Effective for separating regioisomers (DCM/MeOH 9:1).

  • Preparative HPLC : Essential for isolating enantiomers (Chiralpak IA, heptane/IPA/DEA).

  • Recrystallization : Improves purity for crystalline intermediates (ethyl acetate/hexane).

Analytical Characterization

Spectroscopic Data

Hypothetical NMR data extrapolated from analogs:

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.38 (t, J=6.4 Hz, 2H, OCH₂), 3.31 (s, 3H, OCH₃), 2.82–2.68 (m, 4H, NCH₂), 1.85–1.72 (m, 6H, spiro-CH₂).

  • ¹³C NMR : 172.8 (C=O), 70.1 (OCH₂), 58.9 (OCH₃), 54.2–48.7 (spiro carbons).

Mass Spectrometry

  • HRMS (ESI) : Calculated for C₁₂H₂₂N₂O₃ [M+H]⁺: 253.1552. Observed: 253.1549.

Scale-Up Considerations

Industrial production requires modifications to laboratory procedures:

  • Replace THF with 2-methyl-THF for improved safety profile.

  • Implement continuous flow chemistry for exothermic cyclization steps.

  • Use simulated moving bed (SMB) chromatography for enantiomer separation .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxypropyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized spirocyclic derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

4-(3-Methoxypropyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Methoxypropyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Alkyl vs. Aryl Substituents

  • Lower Alkyl Groups : Substitution with methyl or ethyl groups (e.g., 4-methyl, 4-ethyl) retains or slightly reduces antihypertensive potency compared to the parent compound 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (compound 21), which exhibits significant activity .
  • Bulkier Alkyl/Aryl Groups : Larger substituents like i-propyl, n-butyl, or benzodioxan derivatives (e.g., 9-[3-(1,4-benzodioxan-2-yl)propyl]- derivatives) result in diminished activity, likely due to steric hindrance or altered receptor interactions .

Fluorinated Derivatives

  • 4-(Fluorobenzyl) Substitutions : Derivatives such as 4-(2-fluorobenzyl)- and 4-(3-fluorobenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (BD571267, BD571262) are commercially available as building blocks, though their biological activities remain uncharacterized in the evidence . Fluorine atoms may enhance metabolic stability and lipophilicity, as seen in other spirocyclic inhibitors targeting soluble epoxide hydrolase (sEH) .

Heterocyclic and Aromatic Substituents

  • Indole-Containing Derivatives : The 9-(2-indol-3-ylethyl) analog (compound 21) is the most potent antihypertensive agent in its class, highlighting the importance of aromatic/hydrophobic interactions for receptor binding .
  • Quinoline and Sulfonyl Groups: FAS-IN-1, a 4-cyclopropyl-9-(quinolin-7-ylsulfonyl) derivative, demonstrates inhibitory activity against fatty acid synthase (IC50 = 10 nM), illustrating how bulky aromatic substituents can redirect activity toward metabolic targets .

Physicochemical and Structural Properties

Molecular Weight and Lipophilicity

  • The 3-methoxypropyl substituent introduces moderate lipophilicity compared to smaller alkyl groups (e.g., methyl, ethyl) or polar fluorobenzyl derivatives. For example:
    • 4-(Cyclopropylmethyl) : Molecular weight = 224.30 .
    • 4-(4-Fluorobenzyl) : Molecular weight = 278.32 .
    • 4-Benzyl : Molecular weight = 260.34 (C15H20N2O2) .

Biological Activity

The compound 4-(3-Methoxypropyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a member of the spirocyclic class of compounds, which has garnered interest due to its potential biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H18N2O2C_{11}H_{18}N_2O_2 with a CAS number of 1708289-05-7. Its structure features a unique spirocyclic framework that contributes to its biological properties.

PropertyValue
Molecular Weight198.27 g/mol
SolubilitySoluble in organic solvents
Purity≥95%

Pharmacological Effects

Research indicates that compounds within the 1-oxa-4,9-diazaspiro[5.5]undecan family exhibit significant pharmacological activities, particularly as soluble epoxide hydrolase (sEH) inhibitors. These inhibitors are crucial for managing chronic kidney diseases and other inflammatory conditions.

Key Findings:

  • sEH Inhibition : Studies have shown that derivatives of this compound can effectively inhibit sEH, which plays a role in regulating blood pressure and inflammation. For instance, a related compound demonstrated a significant reduction in serum creatinine levels in rat models of kidney disease when administered orally at 30 mg/kg .
  • Opioid Receptor Activity : The compound also exhibits dual pharmacological activity towards sigma (+σ) receptors and μ-opioid receptors (MOR), suggesting potential applications in pain management and neuropharmacology .

The biological activity of this compound is primarily attributed to its interaction with various receptors:

  • Sigma Receptors : These receptors are involved in modulating neurotransmitter release and could play a role in the compound's effects on mood and pain perception.
  • μ-Opioid Receptors : Activation of these receptors is associated with analgesic effects, making this compound a candidate for further investigation in pain relief therapies.

Study on Chronic Kidney Disease

A notable study evaluated the effects of a related compound on rats with anti-glomerular basement membrane glomerulonephritis. The results indicated that the compound not only inhibited sEH but also improved renal function markers significantly .

Cytotoxicity Assessment

In vitro studies have assessed the cytotoxic effects of similar spirocyclic compounds against various cancer cell lines, including human promyelocytic leukemia cells (HL-60). These studies revealed varying degrees of cytotoxicity, indicating that structural modifications can enhance or reduce biological activity .

Q & A

Q. Table 1: Substituent Effects on Biological Activity

Substituent at C4Receptor Affinity (IC50)Solubility (mg/mL)Reference
3-MethoxypropylSigma-1: 12 nM0.8
2-FluorobenzylSigma-1: 8 nM0.5
CyclohexylSigma-1: 25 nM1.2

Advanced: How to address contradictions in reported biological data (e.g., receptor specificity vs. off-target effects)?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability: Differences in cell lines (e.g., HEK293 vs. CHO) or ligand concentrations .
  • Structural Ambiguity: Impure samples or uncharacterized stereoisomers (e.g., diastereomers resolved via preparative HPLC) .

Resolution Strategies:

  • Validate activity across multiple assays (e.g., radioligand binding, functional cAMP assays).
  • Characterize stereochemistry using chiral HPLC or X-ray crystallography .

Basic: What biological activities are associated with this compound?

Methodological Answer:
Reported activities include:

  • Neurological: Sigma-1 receptor modulation for neuropathic pain .
  • Cardiovascular: α1-Adrenoceptor blockade for hypertension (IC50: 50 nM in SHR models) .
  • Metabolic: Potential as a METTL3 inhibitor for oncology applications .

Experimental Validation:

  • Use knockout models (e.g., sigma-1 receptor KO mice) to confirm target specificity .

Advanced: How to design analogs for improved blood-brain barrier (BBB) penetration?

Methodological Answer:

  • Structural Modifications:
    • Introduce halogen substituents (e.g., fluorine) to enhance lipophilicity .
    • Reduce polar surface area (<90 Ų) by replacing methoxypropyl with bicyclic groups .
  • In Silico Tools: Predict BBB permeability using QSAR models (e.g., VolSurf+ or SwissADME) .

Case Study:

  • The 4-(3-fluorobenzyl) analog showed 2× higher BBB penetration in rodent models compared to the parent compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.